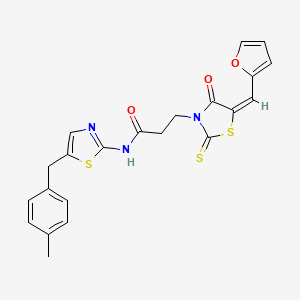![molecular formula C19H17ClF3N3O3S B2376034 1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione CAS No. 338422-37-0](/img/structure/B2376034.png)
1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidine-2,4-diones (Tetramic Acids) and Derivatives:
- Researchers have studied the synthesis of pyrrolidine-2,4-dione (tetramic acid) and its derivatives, including methods involving prolonged heating and the production of anhydro-derivatives (Mulholland, Foster, & Haydock, 1972).
Synthesis and Characterization of Unsymmetrical Schiff Bases:
- Unsymmetrical Schiff bases derived from 3,4-diaminopyridine have been synthesized and characterized, demonstrating the versatility of pyridine derivatives in creating complex molecular structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Functionalized Naphthol[2,3-h] Quinoline-7,12-diones:
- The study explored the synthesis of functionalized naphthol[2,3-h] quinoline-7,12-diones, showcasing the process of creating diverse molecular structures with specific functional groups (Barabanov, Fedenok, & Shvartsberg, 1998).
Synthesis of Substituted Pyridines and Purines with Thiazolidinedione:
- The synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione highlights the compound's application in creating molecules with potential pharmacological properties (Kim et al., 2004).
Synthesis of β-Aminopyrroles and Related Heterocycles:
- A study on the synthesis of various β-aminopyrroles and related heterocycles, including pyrrolo-[3, 2-b] pyridines, has been conducted, demonstrating the utility of the compound in creating diverse heterocyclic structures (Murata, Sugawara, & Ukawa, 1978).
Synthesis and Antioxidant Activity of N-Aminomethyl Derivatives:
- The aminomethylation of related compounds and their evaluation for antioxidant activity suggest potential applications in the development of novel antioxidant agents (Hakobyan et al., 2020).
Synthesis of 3-Acyltetramic Acids:
- This study on the synthesis of 3-acyltetramic acids highlights the compound's role in creating molecules with diverse acyl groups (Jones, Begley, Peterson, & Sumaria, 1990).
Synthesis of Potential Anticancer Agents:
- The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents indicates the relevance of the compound in cancer research (Temple et al., 1983).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3S/c1-29-12-2-4-13(5-3-12)30-15-9-16(27)26(18(15)28)7-6-24-17-14(20)8-11(10-25-17)19(21,22)23/h2-5,8,10,15H,6-7,9H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPVRCZWEUOXDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2CC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)
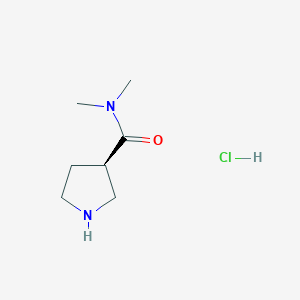

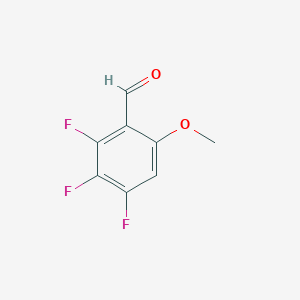
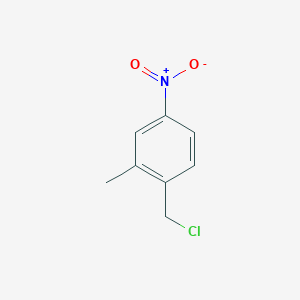
![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)
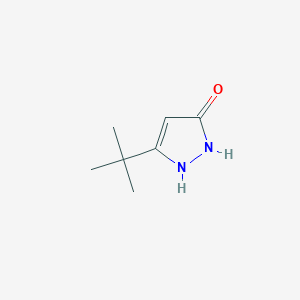
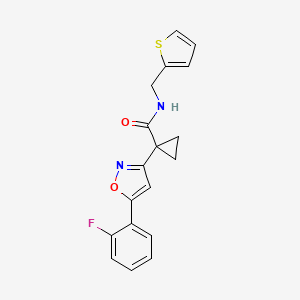

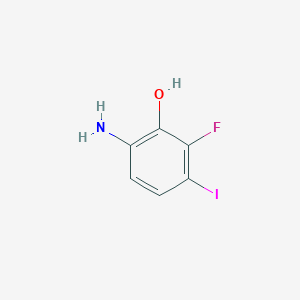
![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)


